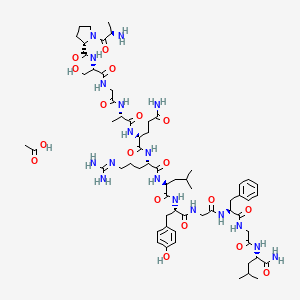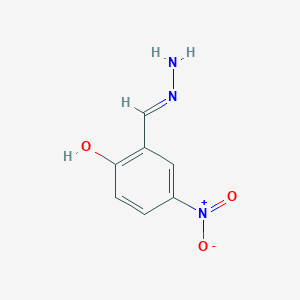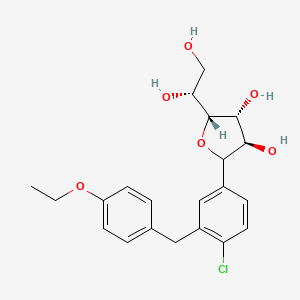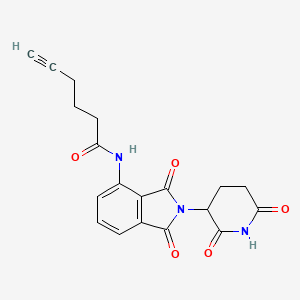![molecular formula C5H5N5 B14761054 Tetrazolo[1,5-a]pyridin-6-amine CAS No. 500787-45-1](/img/structure/B14761054.png)
Tetrazolo[1,5-a]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system comprising a tetrazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Aminotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Aminotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Wirkmechanismus
The mechanism of action of 6-Aminotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Pyridazine Derivatives: These compounds also contain a fused ring system with nitrogen atoms and have similar biological activities.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure and is used in various applications, including as a heat-resistant explosive.
Uniqueness: 6-Aminotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
500787-45-1 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
tetrazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H,6H2 |
InChI-Schlüssel |
PLRQRLCVTQZSBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=NN2C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)



![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
